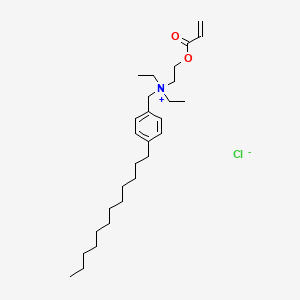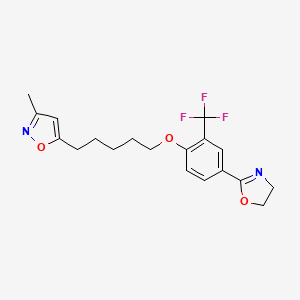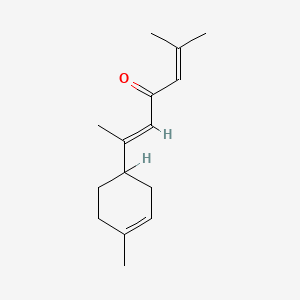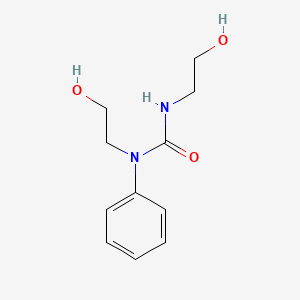
Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is a chemical compound with the molecular formula C11H16N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- typically involves the reaction of phenyl isocyanate with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phenyl isocyanate} + \text{Diethanolamine} \rightarrow \text{Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl-} ]
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is scaled up using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the phenyl group.
N,N’-Bis(2-hydroxyethyl)urea: Another derivative of urea with two hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is unique due to the presence of both hydroxyethyl and phenyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
20074-78-6 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1,3-bis(2-hydroxyethyl)-1-phenylurea |
InChI |
InChI=1S/C11H16N2O3/c14-8-6-12-11(16)13(7-9-15)10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H,12,16) |
Clé InChI |
SWXNDPQYFHRZPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCO)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


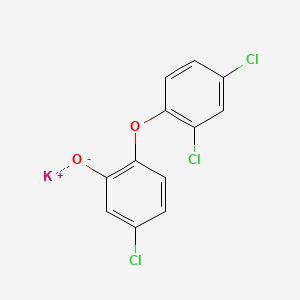
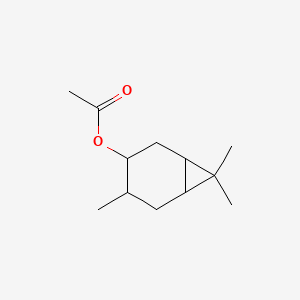
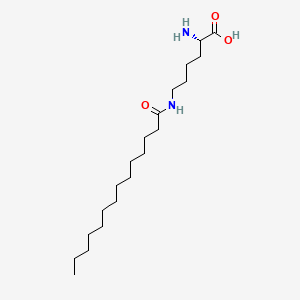
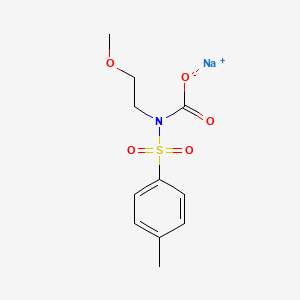

![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
